molecular formula C18H19N3O4 B2411210 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2097899-49-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No. B2411210
CAS RN: 2097899-49-3
M. Wt: 341.367
InChI Key: BQIBJYIYORUILR-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a type of aromatic ether. It also has an acetamide group attached to a pyridazine ring, which is a type of diazine. The presence of these functional groups could suggest potential applications in pharmaceuticals or organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxole ring, possibly through a condensation reaction of a catechol with a halogenated hydrocarbon. The pyridazine ring could be formed through a variety of methods, including the reaction of hydrazine with a diketone .


Molecular Structure Analysis

The benzodioxole and pyridazine rings in the compound are aromatic and planar, which could contribute to its stability. The presence of the acetamide group could also affect its reactivity and solubility .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the benzodioxole ring could be cleaved under acidic conditions, while the acetamide group could be hydrolyzed to form an acid and an amine .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(9-12-4-5-15-16(8-12)25-11-24-15)19-6-7-21-18(23)10-13-2-1-3-14(13)20-21/h4-5,8,10H,1-3,6-7,9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBJYIYORUILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

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